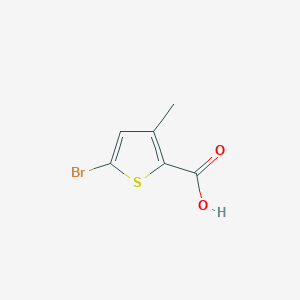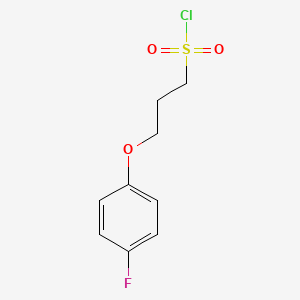
2,3-Dimethylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylbutan-1-amine is a chemical compound that is structurally characterized by the presence of two methyl groups on a butane backbone with an amine functional group at the first carbon. This structure is a derivative of butane and is a part of the diamine family, which includes molecules with two amine groups.
Synthesis Analysis
The synthesis of compounds related to 2,3-dimethylbutan-1-amine can involve various chemical reactions. For instance, the synthesis of 2-amino-2,3-dimethylbutanamide, a compound closely related to 2,3-dimethylbutan-1-amine, was achieved by reacting 2-amino-2,3-dimethylbutanonitrile with sulfuric acid, resulting in a racemic mixture of enantiomers .
Molecular Structure Analysis
The molecular structure of related complexes, such as [Co(tmen)3]3+ and [Co(tmen)3]2+ where tmen stands for 2,3-dimethylbutane-2,3-diamine, has been determined through crystallography. These complexes exhibit a strong trigonal distortion in the octahedral CoN6 core, with significant twist angles and average Co-N distances that vary depending on the oxidation state of the cobalt ion .
Chemical Reactions Analysis
The reactivity of amines similar to 2,3-dimethylbutan-1-amine has been studied in solid-gas reactions. For example, 1,3-dimethylbarbituric acid was reacted with various amines, including NH(CH3)2, to form different barbiturate salts. These reactions were characterized by techniques such as X-ray powder diffraction and UV-Vis spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dimethylbutan-1-amine derivatives can be inferred from the studies on related compounds. The crystal and molecular structure analysis provides insights into the bond lengths and angles, which are crucial for understanding the physical properties such as melting points and solubility. The chemical reactions analysis indicates the reactivity of the amine group in solid-gas reactions, which is essential for understanding its chemical behavior and potential applications .
Wissenschaftliche Forschungsanwendungen
Catalyst Design and Reaction Mechanisms
A notable application of 2,3-dimethylbutan-1-amine in scientific research is in the realm of catalyst design and reaction mechanisms. For instance, the compound has been utilized in the development of bimetallic catalysts for the selective conversion of 2,3-dimethylbutane into 2,3-dimethylbutenes, showcasing its role in enhancing reaction selectivity and stability in dehydrogenation processes P. Rougé et al., 2019.
Synthesis of Nitrogen-Containing Compounds
Another significant application is in the synthesis of nitrogen-containing compounds. For example, 2,3-dimethylbutan-1-amine has been employed in the one-pot synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles from 4-chloro-2,2-dimethylbutanal in water, demonstrating a convenient and environmentally friendly method for generating novel nitrogenous structures M. D’hooghe et al., 2009.
Organometallic Chemistry
In organometallic chemistry, 2,3-dimethylbutan-1-amine has been involved in the synthesis of complex cations with relatively undistorted square-planar geometry, contributing to the understanding of molecular structures and bonding in metal complexes Shenghua Li et al., 2009.
Environmental and Green Chemistry
Furthermore, 2,3-dimethylbutan-1-amine plays a role in environmental and green chemistry applications. For instance, its derivatives have been explored in supercritical CO2 as an effective medium for the heterogeneous telomerisation of butadiene, highlighting its potential in the development of environmentally benign chemical processes Lucinda J. A. Conceição et al., 2012.
Advanced Material Synthesis
In advanced material synthesis, the compound has been used in the generation of azadipyrromethene chromophores, which are of interest for a variety of scientific applications due to their unique optical properties Marco Grossi et al., 2012.
Eigenschaften
IUPAC Name |
2,3-dimethylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-5(2)6(3)4-7/h5-6H,4,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMSZXWHMSSBGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600331 |
Source


|
| Record name | 2,3-Dimethylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbutan-1-amine | |
CAS RN |
66553-05-7 |
Source


|
| Record name | 2,3-Dimethylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)


